5-Bromo-2-cyclopropylaniline
Overview
Description
5-Bromo-2-cyclopropylaniline: is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 5-position and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylaniline typically involves the bromination of 2-cyclopropylaniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the aromatic ring.
Bromination of 2-Cyclopropylaniline:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or modified cyclopropyl derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclopropylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Cyclopropylaniline: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromoaniline: Lacks the cyclopropyl group, which can influence its chemical properties and applications.
2-Bromoaniline:
Uniqueness: 5-Bromo-2-cyclopropylaniline is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination of substituents can enhance its reactivity and provide distinct properties compared to other aniline derivatives. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
5-bromo-2-cyclopropylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUKQEFUOIIPHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405698 | |
Record name | 5-bromo-2-cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104902-31-0 | |
Record name | 5-bromo-2-cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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